N-(4-{[(E)-{[N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][N-(4-ETHOXYPHENYL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-{[N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][N-(4-ETHOXYPHENYL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE involves multiple steps. The key starting materials include 4,6-dimethyl-2-pyrimidinamine and 4-ethoxyaniline. The reaction typically proceeds through a series of condensation and sulfonylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-{[N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][N-(4-ETHOXYPHENYL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: :
Properties
IUPAC Name |
N-[4-[(E)-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethoxyanilino)methylidene]amino]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S/c1-5-33-20-10-6-19(7-11-20)27-23(28-22-24-15(2)14-16(3)25-22)29-34(31,32)21-12-8-18(9-13-21)26-17(4)30/h6-14H,5H2,1-4H3,(H,26,30)(H2,24,25,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYGHAVBZKKSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)/NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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